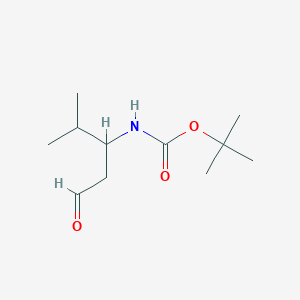

tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWNQXOVRLYCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666937 | |

| Record name | tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644991-42-4 | |

| Record name | tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Amine Protection

The most direct route involves protecting the amine group of 4-methyl-1-oxopentan-3-amine with a tert-butoxycarbonyl (tert-butyloxycarbonyl) group. This is achieved using tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Procedure :

- Dissolve 4-methyl-1-oxopentan-3-amine (1.0 equiv) in anhydrous dichloromethane.

- Add triethylamine (2.0 equiv) and [(Boc)₂O] (1.2 equiv) at 0°C.

- Stir the mixture at room temperature for 12–24 hours.

- Purify via silica gel chromatography (5–10% ethyl acetate/hexane) to isolate the product.

Key Data :

Coupling Reactions with tert-Butyl Carbamate

An alternative method employs coupling agents to link tert-butyl carbamate to 4-methyl-1-oxopentan-3-ol. This approach is less common but viable under specific conditions.

Procedure :

- Combine tert-butyl carbamate (1.1 equiv) and 4-methyl-1-oxopentan-3-ol (1.0 equiv) in dichloromethane.

- Add N,N’-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.1 equiv).

- Stir at room temperature for 24 hours.

- Filter to remove dicyclohexylurea and concentrate under reduced pressure.

Key Data :

- Yield : 50–60% (lower due to competing side reactions).

- Side Products : Unreacted alcohol and urea derivatives.

Reductive Amination Followed by Protection

For substrates lacking the pre-formed amine, reductive amination of 4-methyl-1-oxopentan-3-one with ammonium acetate and sodium cyanoborohydride generates the intermediate amine, which is subsequently protected.

Procedure :

- React 4-methyl-1-oxopentan-3-one (1.0 equiv) with ammonium acetate (3.0 equiv) and NaBH₃CN (1.5 equiv) in methanol at 0°C.

- After 6 hours, quench with aqueous NH₄Cl and extract with ethyl acetate.

- Protect the crude amine with [(Boc)₂O] as described in Section 1.1.

Key Data :

- Overall Yield : 60–70%.

- Critical Step : Kinetic control during reductive amination to avoid over-reduction.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 25–30°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | DMAP (0.05 equiv) |

| Annual Capacity | 10–50 metric tons |

Advantages :

Crystallization and Purification

Post-synthesis, the crude product is crystallized from a mixture of ethyl acetate and heptane (1:3 v/v). This step ensures >99% purity, meeting pharmaceutical-grade standards.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Amine Protection | 70–85 | >95 | High | Moderate |

| Coupling Reaction | 50–60 | 85–90 | Low | Low |

| Reductive Amination | 60–70 | 90–95 | Moderate | High |

Recommendations :

- Laboratory Settings : Amine protection (Section 1.1) offers optimal balance of yield and simplicity.

- Industrial Settings : Continuous flow synthesis (Section 2.1) maximizes throughput and cost efficiency.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butoxycarbonyl group’s bulkiness can slow reaction kinetics. Strategies include:

Byproduct Management

Dicyclohexylurea (from DCC coupling) is removed via filtration, while unreacted amines are separated via acid-base extraction (10% HCl wash).

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted carbamates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles, organic solvents like THF or DCM.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate is primarily utilized in organic synthesis due to its reactive carbamate functional group. Its applications include:

- Intermediate for Drug Synthesis : It serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been involved in the preparation of Carfilzomib, a proteasome inhibitor used in cancer therapy, through various synthetic routes that include coupling reactions and protection-deprotection strategies .

- Reactivity Studies : The compound's structural characteristics allow for interaction studies with biological molecules, potentially leading to new drug candidates. Research indicates that similar compounds often interact with enzymes or receptors, suggesting avenues for further investigation.

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymer properties:

- Polymer Synthesis : It can be incorporated into polymer chains during polymerization processes such as radical or ring-opening polymerization. This incorporation affects the properties of the resulting polymers, enhancing their mechanical strength and thermal stability.

- Characterization Techniques : The modified polymers can be characterized using techniques like Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC), providing insights into their structure and performance.

| Property | Before Modification | After Modification |

|---|---|---|

| Solubility | Moderate | Enhanced |

| Mechanical Strength | Low | Increased |

| Thermal Stability | Low | Improved |

Flavor and Fragrance Industry

The compound also finds applications in the flavor and fragrance sector:

- Fragrance Development : The tert-butyl group contributes to the aroma profile of various compounds. Researchers are exploring derivatives of this compound for use in perfumes and cosmetics. These derivatives can exhibit fruity or floral characteristics, enhancing their appeal in consumer products.

- Stability in Formulations : The stability imparted by the tert-butyl group is crucial for maintaining the integrity of fragrance formulations over time.

Case Study 1: Synthesis of Carfilzomib

In a detailed study on the synthesis of Carfilzomib, this compound was utilized as a key intermediate. The synthesis involved several steps including dihydroxylation and coupling reactions under controlled conditions to ensure high selectivity and yield . This case illustrates the compound's significance in pharmaceutical chemistry.

Case Study 2: Polymer Modification

A study focused on modifying polystyrene with this compound demonstrated enhanced mechanical properties compared to unmodified polystyrene. The modified polymer exhibited improved solubility, making it more suitable for various applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can undergo metabolic conversion to release active compounds that exert their effects through specific pathways .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Insights

- Steric and Electronic Effects : Linear carbamates (e.g., target compound) offer flexibility for conjugation reactions, while cyclic analogs provide stability for targeting rigid binding pockets .

- Functional Group Impact : Ketones (target compound) are prone to nucleophilic attacks, whereas hydroxyl groups (cyclopentyl analogs) enable hydrogen bonding, altering solubility and reactivity .

- Stereochemical Considerations : Enantiomeric purity in compounds like tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate is crucial for chiral drug intermediates .

Biological Activity

Tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate is a carbamate compound with significant potential in various biological applications. This article explores its biological activity, including synthesis, properties, and potential therapeutic uses.

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a tert-butyl group, which enhances its stability and solubility in organic solvents, making it suitable for diverse applications in organic synthesis and material science .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Carbamate : Reaction of tert-butyl alcohol with an appropriate isocyanate.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

This compound's biological activity can be categorized into several key areas:

2. Pharmacological Potential

Compounds within the carbamate class have been investigated for their roles in drug design, particularly as prodrugs or active pharmaceutical ingredients (APIs). This compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

3. Anticancer Properties

Research has shown that certain carbamates possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth. Although specific studies on this compound are lacking, the structural characteristics suggest it could be evaluated for similar effects .

Case Studies and Research Findings

A review of literature reveals various studies exploring related compounds that could provide insights into the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate in academic settings?

The synthesis typically involves multi-step protection-deprotection strategies. For example, a Boc (tert-butoxycarbonyl) group is introduced via condensation of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using triethylamine or DMAP in THF or DCM) . Subsequent steps may include oxidation or coupling reactions to introduce the 4-methyl-1-oxopentan-3-yl moiety, with careful monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR confirm the Boc group (e.g., H singlet at ~1.4 ppm for tert-butyl) and the keto group (carbonyl resonance at ~170 ppm in C NMR) .

- IR : Stretching frequencies for the carbamate C=O (~1680–1720 cm) and ketone C=O (~1700–1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+Na] ion for CHNO) .

Q. How should researchers handle solubility challenges during purification?

The compound’s solubility varies with polarity: it is typically soluble in DCM, THF, or DMF but less so in water. Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) is recommended .

Advanced Research Questions

Q. What strategies optimize stereochemical control during synthesis of analogous carbamates?

Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can address stereochemistry. For instance, Evans oxazolidinones or Sharpless epoxidation may direct stereoselective formation of the 4-methyl-1-oxopentan-3-yl group . Advanced NMR techniques (e.g., NOESY) or X-ray crystallography (using SHELX or ORTEP ) are critical for confirming stereochemistry.

Q. How can conflicting crystallographic data for carbamate derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C=O vs. N–CO) may arise from disorder or twinning. Refinement in SHELXL with TWIN/BASF commands or using higher-resolution data (synchrotron sources) improves accuracy. Comparative analysis with Cambridge Structural Database (CSD) entries for similar carbamates is advised .

Q. What computational methods aid in predicting reactivity or stability of this carbamate?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as Boc deprotection under acidic conditions. Solvent effects (PCM models) and transition-state analysis (IRC) provide insights into hydrolysis kinetics or thermal stability .

Methodological Considerations

Q. How should researchers validate purity for biological assays?

Use orthogonal methods:

Q. What experimental design principles apply to studying carbamate reactivity?

Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) evaluates the impact of pH and temperature on Boc deprotection yields .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar carbamates?

Variability may stem from moisture sensitivity of intermediates or competing side reactions (e.g., over-oxidation of the ketone). Replicate reactions under inert atmosphere (N/Ar) and characterize intermediates rigorously. Statistical tools (e.g., ANOVA) identify significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.